molecular formula C12H18F3NO4 B13668893 Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate 2,2,2-trifluoroacetate

Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate 2,2,2-trifluoroacetate

Cat. No.: B13668893
M. Wt: 297.27 g/mol
InChI Key: WIDBNYXOSSXJFF-UHFFFAOYSA-N
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Description

Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C10H17NO2. It is a bicyclic compound that features a unique structure, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate typically involves the reaction of bicyclo[2.2.2]octane derivatives with appropriate reagents under controlled conditions. One common method involves the use of methylation reactions to introduce the methyl ester group, followed by amination to introduce the amino group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H18F3NO4

Molecular Weight

297.27 g/mol

IUPAC Name

methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H17NO2.C2HF3O2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9;3-2(4,5)1(6)7/h2-7,11H2,1H3;(H,6,7)

InChI Key

WIDBNYXOSSXJFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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